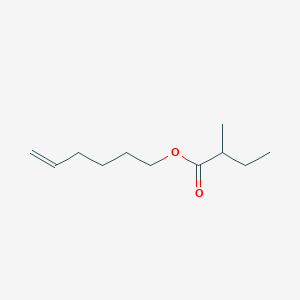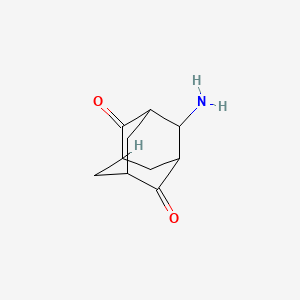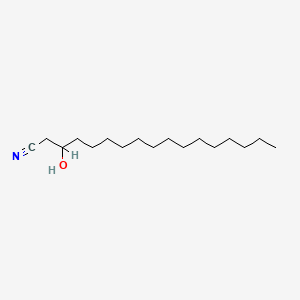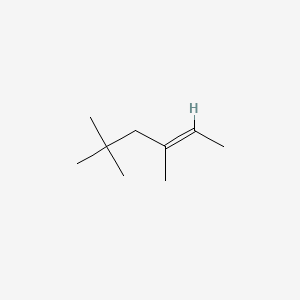
Lithium hydrogen sebacate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lithium hydrogen sebacate is a chemical compound with the molecular formula C10H17LiO4. It is a lithium salt of sebacic acid, which is a dicarboxylic acid. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique properties.
準備方法
Synthetic Routes and Reaction Conditions
Lithium hydrogen sebacate can be synthesized through the reaction of sebacic acid with lithium hydroxide. The reaction typically occurs in an aqueous medium, where sebacic acid (C10H18O4) reacts with lithium hydroxide (LiOH) to form this compound and water. The reaction conditions usually involve moderate temperatures and controlled pH levels to ensure complete reaction and high yield.
Industrial Production Methods
In industrial settings, the production of this compound involves the use of high-purity sebacic acid and lithium hydroxide. The reaction is carried out in large reactors with precise control over temperature, pressure, and pH. The product is then purified through crystallization or other separation techniques to obtain high-purity this compound suitable for various applications.
化学反応の分析
Types of Reactions
Lithium hydrogen sebacate undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form lithium sebacate.
Reduction: It can be reduced under specific conditions to form sebacic acid and lithium hydroxide.
Substitution: It can participate in substitution reactions where the lithium ion is replaced by other cations.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Various metal salts can be used to replace the lithium ion.
Major Products
Oxidation: Lithium sebacate.
Reduction: Sebacic acid and lithium hydroxide.
Substitution: Corresponding metal sebacates.
科学的研究の応用
Lithium hydrogen sebacate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: It is studied for its potential use in biological systems, including as a component in drug delivery systems.
Medicine: Research is ongoing into its potential therapeutic applications, particularly in the treatment of certain metabolic disorders.
Industry: It is used in the production of high-performance lubricants and greases due to its thermal stability and lubricating properties.
作用機序
The mechanism of action of lithium hydrogen sebacate involves its interaction with various molecular targets and pathways. In biological systems, it can interact with enzymes and proteins, affecting their activity and function. The lithium ion can modulate signaling pathways, including those involving glycogen synthase kinase-3 (GSK-3) and inositol monophosphatase (IMPA), which are important in cellular processes such as metabolism and signal transduction.
類似化合物との比較
Similar Compounds
Lithium sebacate: Similar in structure but lacks the hydrogen ion.
Lithium stearate: Another lithium salt of a fatty acid, used in similar applications.
Lithium adipate: A lithium salt of adipic acid, used in the production of lubricants and polymers.
Uniqueness
Lithium hydrogen sebacate is unique due to its specific molecular structure, which imparts distinct properties such as higher thermal stability and specific reactivity patterns. Its ability to participate in a variety of chemical reactions and its applications in diverse fields make it a valuable compound in both research and industry.
特性
CAS番号 |
94042-76-9 |
|---|---|
分子式 |
C10H17LiO4 |
分子量 |
208.2 g/mol |
IUPAC名 |
lithium;10-hydroxy-10-oxodecanoate |
InChI |
InChI=1S/C10H18O4.Li/c11-9(12)7-5-3-1-2-4-6-8-10(13)14;/h1-8H2,(H,11,12)(H,13,14);/q;+1/p-1 |
InChIキー |
GYZOCMZOBAZZSX-UHFFFAOYSA-M |
正規SMILES |
[Li+].C(CCCCC(=O)[O-])CCCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3,6-Dimethyl-1-oxaspiro[4.5]decan-2-one](/img/structure/B12646965.png)












![3-[Cyclohexyl(methyl)carbamoyl]-2-fluorobenzeneboronic acid](/img/structure/B12647039.png)
